N-(piperidin-3-ylmethyl)morpholine-4-carboxamide is classified as an organic compound with the molecular formula and a molecular weight of approximately 227.3 g/mol. It is recognized for its structural features that include a piperidine ring and a morpholine moiety, which contribute to its biological activity. The compound is cataloged in various chemical databases, including PubChem, where it is listed under the identifier 1000941-33-2.
The synthesis of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide typically involves the reaction of piperidine derivatives with morpholine-4-carboxamide. A common synthesis route includes the following steps:
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by spectroscopic methods including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry.
The molecular structure of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide can be described as follows:
The canonical SMILES representation of the compound is C1CC(CNC1)CNC(=O)N2CCOCC2
, indicating the connectivity of atoms in the molecule. The InChI key for this compound is UISPRHCALQPEKJ-UHFFFAOYSA-N
, which allows for easy identification in chemical databases.
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide can participate in various chemical reactions typical for amides and heterocyclic compounds:
The physical properties of N-(piperidin-3-ylmethyl)morpholine-4-carboxamide include:
Chemical properties include:
Characterization techniques such as NMR and mass spectrometry provide insights into its purity and structural integrity .
N-(piperidin-3-ylmethyl)morpholine-4-carboxamide has potential applications in several scientific fields:
CAS No.: 40054-73-7
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 93527-39-0
CAS No.: 126654-52-2
CAS No.: 7045-51-4